4-(1-methyl-1H-pyrazole-5-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one
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Overview
Description
4-(1-methyl-1H-pyrazole-5-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound that belongs to the class of quinoxalinones This compound is characterized by the presence of a pyrazole ring fused to a quinoxalinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-pyrazole-5-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the preparation of the 1-methyl-1H-pyrazole-5-carboxylic acid. This can be achieved through the reaction of hydrazine with an appropriate β-diketone, followed by methylation.
Coupling with Quinoxalinone: The pyrazole derivative is then coupled with a quinoxalinone precursor. This step often involves the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Cyclization: The final step involves cyclization to form the desired this compound. This can be achieved under acidic or basic conditions, depending on the specific reaction pathway.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(1-methyl-1H-pyrazole-5-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxalinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
4-(1-methyl-1H-pyrazole-5-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of 4-(1-methyl-1H-pyrazole-5-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:
Enzyme Inhibition: It may inhibit key enzymes involved in disease pathways, thereby exerting therapeutic effects.
Receptor Binding: The compound can bind to specific receptors, modulating their activity and influencing cellular responses.
Signal Transduction: It may interfere with signal transduction pathways, altering the behavior of cells and tissues.
Comparison with Similar Compounds
Similar Compounds
Quinoxalinone Derivatives: Compounds with similar quinoxalinone cores, such as 3,4-dihydroquinoxalin-2(1H)-one, share structural similarities but differ in their substituents.
Pyrazole Derivatives: Compounds like 1-methyl-1H-pyrazole-5-carboxylic acid have similar pyrazole rings but lack the quinoxalinone moiety.
Uniqueness
4-(1-methyl-1H-pyrazole-5-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is unique due to its combined pyrazole and quinoxalinone structure. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(2-methylpyrazole-3-carbonyl)-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-16-11(6-7-14-16)13(19)17-8-12(18)15-9-4-2-3-5-10(9)17/h2-7H,8H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPXJSYPCXKUOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CC(=O)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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